molecular formula C28H36N4O8-2 B11822969 Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate

Cat. No.: B11822969
M. Wt: 556.6 g/mol
InChI Key: FRQMHMDMEUPZLX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and an oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate typically involves the esterification of isoindoline-2-carboxylic acid with tert-butyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting tert-butyl ester is then reacted with ammonia or an amine to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate may involve large-scale esterification and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-hydroxyisoindoline-2-carboxylate
  • Tert-butyl 5-aminoisoindoline-2-carboxylate
  • Tert-butyl 1,3-dihydroisoindole-2-carboxylate

Uniqueness

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H36N4O8-2

Molecular Weight

556.6 g/mol

IUPAC Name

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalate

InChI

InChI=1S/2C13H18N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h2*4-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6)/p-2

InChI Key

FRQMHMDMEUPZLX-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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